molecular formula C16H19NO B123472 N-Benzyl-1-phenoxypropan-2-amine CAS No. 59182-23-9

N-Benzyl-1-phenoxypropan-2-amine

Cat. No. B123472
CAS RN: 59182-23-9
M. Wt: 241.33 g/mol
InChI Key: NALYHQULUSZTJF-UHFFFAOYSA-N
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Description

“N-Benzyl-1-phenoxypropan-2-amine” is a chemical compound. It is structurally similar to Phenoxybenzamine , which is a non-selective, irreversible alpha blocker used in the treatment of hypertension . The molecular formula of “N-Benzyl-1-phenoxypropan-2-amine” is C16H19NO .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-1-phenoxypropan-2-amine” involves a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is also attached to a phenoxypropan-2-amine group . The exact 3D structure would require more specific data or computational chemistry analysis.

Scientific Research Applications

Thermal Degradation of Amine-Cured Epoxide Resins

  • Study 1 : Investigated the thermal degradation of 1-(N-ethylanilino)-3-phenoxypropan-2-ol, a model compound for aromatic amine-cured epoxide resins. The study focused on its thermal stability and degradation mechanisms (Paterson-Jones et al., 1973).

Intramolecular Hydrogen Bonding and Tautomerism

  • Study 2 : Explored the tautomeric equilibrium in Schiff bases, including compounds related to N-Benzyl-1-phenoxypropan-2-amine. This study is significant in understanding the chemical behavior of similar compounds (Nazır et al., 2000).

Synthesis of N-Hydroxyureas

  • Study 3 : Describes a method for converting amines to N-hydroxyureas, a process that can be applied to a variety of amines including those related to N-Benzyl-1-phenoxypropan-2-amine (Parrish et al., 2005).

Synthesis of 3-Phenoxypropan-2-ols

  • Study 4 : Details the synthesis of various 3-phenoxypropan-2-ols, demonstrating the versatility of compounds structurally similar to N-Benzyl-1-phenoxypropan-2-amine (Mesropyan et al., 2005).

Bis(ethylsulfonamide)amines Synthesis

  • Study 5 : Explores the synthesis of bis(N-triflyl-2-alkyl-2-aminoethyl)amines, demonstrating the chemical reactivity of similar amine structures (Cernerud et al., 1997).

Antibacterial Activity Against Clostridium difficile

  • Study 9 : Reports on the synthesis of benzimidazole-N-benzylpropan-1-amines and their antibacterial activity, showcasing the potential biomedical applications of related compounds (Eissa et al., 2016).

N-Benzyl Deprotection in Organic Synthesis

  • Study 11 : Summarizes the methods for N-benzyl deprotection, highlighting its importance in organic synthesis and drug research (Zhou et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-Benzyl-1-phenoxypropan-2-amine” is not provided, Phenoxybenzamine, a structurally similar compound, works by forming a permanent covalent bond with adrenergic receptors, preventing adrenaline and noradrenaline from binding . This causes vasodilation in blood vessels, resulting in a drop in blood pressure .

properties

IUPAC Name

N-benzyl-1-phenoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-14(13-18-16-10-6-3-7-11-16)17-12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALYHQULUSZTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-1-phenoxypropan-2-amine

CAS RN

59182-23-9
Record name N-Benzyl-1-phenoxypropan-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059182239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYL-1-PHENOXYPROPAN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6HJ75MCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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